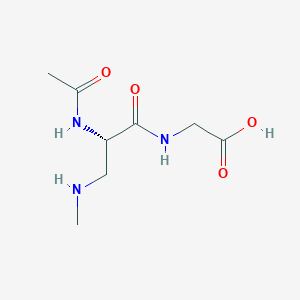
N-Acetyl-3-(methylamino)-L-alanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-アセチル-3-(メチルアミノ)-L-アラニルグリシンは、そのユニークな化学構造と潜在的な用途により、さまざまな科学分野で注目を集めている合成化合物です。この化合物は、アセチル基、メチルアミノ基、ペプチド結合の存在を特徴としており、研究および産業目的のために汎用性の高い分子となっています。
準備方法
合成経路と反応条件
N-アセチル-3-(メチルアミノ)-L-アラニルグリシンの合成は、通常、3-(メチルアミノ)-L-アラニルグリシンのアセチル化を伴います。このプロセスは、ピリジンなどの塩基の存在下で、無水酢酸または塩化アセチルを使用するなど、さまざまな化学反応によって達成できます。反応は通常、アミノ基の選択的なアセチル化を確実にするために、制御された温度条件下で行われます。
工業生産方法
工業環境では、N-アセチル-3-(メチルアミノ)-L-アラニルグリシンの生産は、自動化された反応器を使用した大規模なアセチル化プロセスを含む場合があります。これらの反応器により、収率と純度を最適化するために、温度、圧力、試薬濃度など、反応パラメータを正確に制御できます。連続フロー反応器を使用すると、生産プロセスの効率をさらに向上させることができます。
化学反応の分析
反応の種類
N-アセチル-3-(メチルアミノ)-L-アラニルグリシンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: アセチル基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 対応する酸化物またはヒドロキシル化誘導体の生成。
還元: 脱アセチル化または還元されたアミン誘導体の生成。
置換: 置換アミドまたはチオアミドの生成。
科学研究への応用
N-アセチル-3-(メチルアミノ)-L-アラニルグリシンは、次のような科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: タンパク質修飾や酵素阻害における潜在的な役割について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
N-Acetyl-3-(methylamino)-L-alanylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
N-アセチル-3-(メチルアミノ)-L-アラニルグリシンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。アセチル基は、重要なアミノ酸残基をアセチル化することにより酵素の活性を修飾し、それらの機能を変化させる可能性があります。さらに、メチルアミノ基は水素結合や静電相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。
類似化合物との比較
類似化合物
- N-アセチル-3-メチルヒスチジン
- N-アセチル-3-クロロメトカチン
- N-アセチル-3-メチルヒスチジン
独自性
N-アセチル-3-(メチルアミノ)-L-アラニルグリシンは、官能基とペプチド結合の特定の組み合わせにより独特です。これらは、異なる化学的および生物学的特性を付与します。他の類似の化合物とは異なり、反応性と安定性のユニークなバランスを提供し、さまざまな研究および産業用途における貴重なツールとなっています。
特性
CAS番号 |
646071-66-1 |
|---|---|
分子式 |
C8H15N3O4 |
分子量 |
217.22 g/mol |
IUPAC名 |
2-[[(2S)-2-acetamido-3-(methylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H15N3O4/c1-5(12)11-6(3-9-2)8(15)10-4-7(13)14/h6,9H,3-4H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1 |
InChIキー |
NMSFOEJTHJREEC-LURJTMIESA-N |
異性体SMILES |
CC(=O)N[C@@H](CNC)C(=O)NCC(=O)O |
正規SMILES |
CC(=O)NC(CNC)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
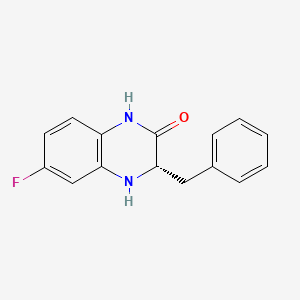
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
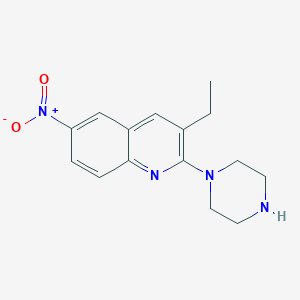
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
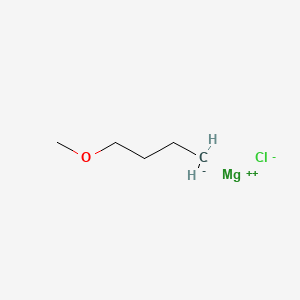
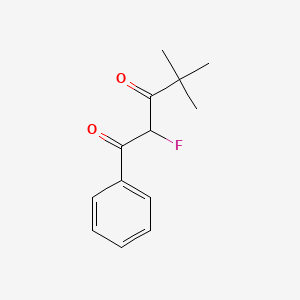
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)

![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
